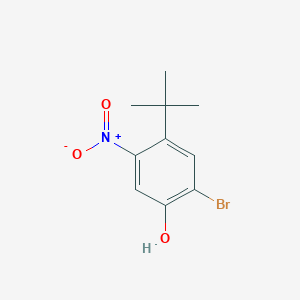
octyl alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl alpha-D-mannopyranoside: is a non-ionic surfactant and a glycoside derived from mannose, a type of sugar. It is composed of an octyl group attached to the alpha-D-mannopyranoside moiety. This compound is known for its ability to disrupt lipid bilayers, making it useful in various biochemical and biophysical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct 2,3-O-Isopropylidenation: This method involves the treatment of alpha-D-mannopyranosides with 0.12 equivalents of TsOH·H2O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-alpha-D-mannopyranosides in 80-90% yields.
Formation of Beta-Mannosidic Linkage: This involves the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose.
Industrial Production Methods: The industrial production of octyl alpha-D-mannopyranoside typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octyl alpha-D-mannopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to alcohol derivatives.
Substitution: Substituted mannopyranoside derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: : Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions. Biology : Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers. Medicine : Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues. Industry : Utilized in the formulation of detergents and cleaning agents due to its surfactant properties .
Mécanisme D'action
Octyl alpha-D-mannopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic octyl group inserting into the lipid bilayer, while the hydrophilic mannopyranoside moiety interacts with the aqueous environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-D-mannopyranoside: Similar in structure but with a methyl group instead of an octyl group.
Glyceryl alpha-D-mannopyranosides: These compounds have glyceryl moieties and are used for similar applications but have different physicochemical properties
Uniqueness: : Octyl alpha-D-mannopyranoside is unique due to its longer hydrophobic chain, which enhances its ability to disrupt lipid bilayers compared to shorter-chain analogs like methyl alpha-D-mannopyranoside. This makes it particularly useful in applications requiring strong surfactant properties.
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-DGTMBMJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)



![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)



![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)





